molecular formula C14H21NO2 B14207774 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide CAS No. 827345-03-9

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide

Cat. No.: B14207774
CAS No.: 827345-03-9
M. Wt: 235.32 g/mol
InChI Key: WIWGKLMHOYOCLW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 3,4-dimethylphenyl group and a methoxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with N-methoxy-N-methylbutanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenyl isocyanate: A precursor in the synthesis of 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide.

    3,4-Dimethoxyphenethylamine: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethylphenyl group with a methoxy-methyl butanamide backbone makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827345-03-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-N-methoxy-N-methylbutanamide

InChI

InChI=1S/C14H21NO2/c1-11-8-9-13(10-12(11)2)6-5-7-14(16)15(3)17-4/h8-10H,5-7H2,1-4H3

InChI Key

WIWGKLMHOYOCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCCC(=O)N(C)OC)C

Origin of Product

United States

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